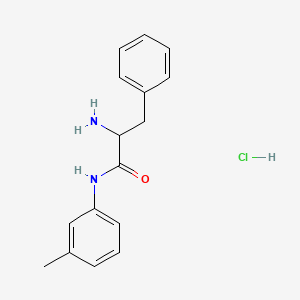
2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is an organic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 202.7 g/mol. Its structure includes an amine group, a phenyl group, and a propanamide moiety, which may contribute to its biological activity.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing potential applications in various fields:
- Antiviral Activity : Preliminary studies suggest that derivatives of similar structures may exhibit antiviral properties against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, which could have implications for treating diseases where enzyme activity is dysregulated .
- Cellular Effects : Research indicates that compounds with similar structures can influence cellular processes such as apoptosis and protein aggregation, particularly in models of amyloid diseases .
Case Studies and Research Findings
- Antiviral Screening : A study conducted on cyclobutanone derivatives showed promising results against SARS-CoV-2 variants, suggesting that modifications to the structure of related compounds may enhance antiviral efficacy .
- Enzyme Targeting : Research focused on the Plasmodium proteasome indicated that compounds similar to this compound could serve as potential antimalarial agents by inhibiting proteasome activity across multiple life cycle stages .
- Proteomic Profiling : In a study examining the effects of small molecules on cellular pathways, compounds resembling 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide were shown to engage a broad range of protein targets in HEK293T cells, highlighting their potential utility in drug discovery .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-amino-N-(3-methylphenyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVSYSHUPIRBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236262-48-8 | |
| Record name | Benzenepropanamide, α-amino-N-(3-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















